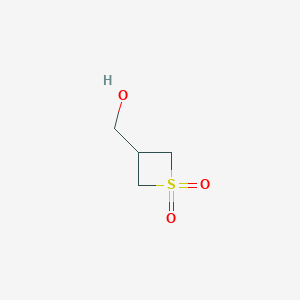

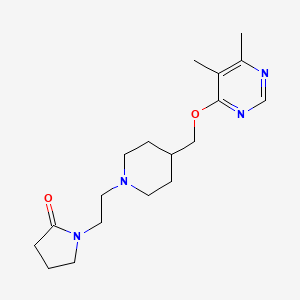

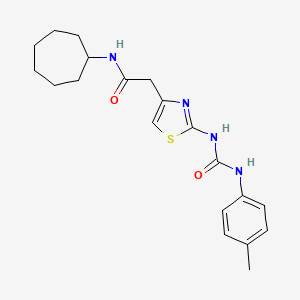

![molecular formula C21H14F2N4O2 B2600327 3,4-二氟-N-(2-{[3-(吡啶-4-基)-1,2,4-恶二唑-5-基]甲基}苯基)苯甲酰胺 CAS No. 1797959-82-0](/img/structure/B2600327.png)

3,4-二氟-N-(2-{[3-(吡啶-4-基)-1,2,4-恶二唑-5-基]甲基}苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia . Openers or activators of neuronal KCNQ2/Q3 potassium channels decrease neuronal excitability and may provide benefit in the treatment of disorders of neuronal excitability such as epilepsy .

Synthesis Analysis

New N-benzamides containing a pharmacophoric 2-(arylamino)pyrimidine fragment have been synthesized from the corresponding substituted benzoic acid . The synthesis and spectroscopic characterization of similar compounds have been reported .Molecular Structure Analysis

The crystallographic and processed data of similar compounds are demonstrated in Supplementary Materials .Chemical Reactions Analysis

The synthesis and spectroscopic characterization of similar compounds have been reported .Physical and Chemical Properties Analysis

The crystallographic and processed data of similar compounds are demonstrated in Supplementary Materials .科学研究应用

合成和化学性质

- Gangapuram 和 Redda (2009) 进行的一项研究合成了新型取代的 N-[4(5-甲基/苯基-1,3,4-恶二唑-2-基)-3,6-二氢吡啶-1(2H)-基] 苯甲酰胺/苯磺酰胺,展示了生成具有潜在抗炎和抗癌特性的化合物的技术 (Madhavi Gangapuram & K. Redda, 2009).

- Bonacorso 等人 (2018) 合成了 1,1-二氟-3-芳基(杂芳基)-1H-吡啶并[1,2-c][1,3,5,2]恶二唑硼杂环-9-鎓-1-酰,重点关注它们的合成、结构、光物理、电化学和 BSA 结合研究,提供了对这些化合物的化学和物理性质的见解 (H. Bonacorso 等人,2018).

抗癌活性

- Ravinaik 等人 (2021) 设计、合成并评估了取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺对多种癌细胞系的抗癌活性,证明了此类结构的治疗潜力 (B. Ravinaik 等人,2021).

合成方法

- 龚平 (2007) 关于 2-[(吡啶-4-基)甲基氨基]-N-[4-(三氟甲基)苯基]苯甲酰胺的合成工艺的工作强调了一种在温和条件下合成复杂苯甲酰胺衍生物的实用方法,展示了合成方法在创建化合物用于进一步研究应用中的相关性 (龚平,2007).

材料科学应用

- 刘等人 (2002) 合成了侧链中具有三氟甲基取代苯的器官可溶聚酰亚胺,展示了类似化合物在材料科学中的适用性,特别是在开发具有所需溶解性和热稳定性的聚合物方面 (J. 刘等人,2002).

作用机制

This compound acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia . Openers or activators of neuronal KCNQ2/Q3 potassium channels decrease neuronal excitability and may provide benefit in the treatment of disorders of neuronal excitability such as epilepsy .

安全和危害

未来方向

The mixture was then poured onto crushed ice, made alkaline with solid sodium hydroxide, and extracted three times with ethyl acetate . This compound belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

属性

IUPAC Name |

3,4-difluoro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N4O2/c22-16-6-5-15(11-17(16)23)21(28)25-18-4-2-1-3-14(18)12-19-26-20(27-29-19)13-7-9-24-10-8-13/h1-11H,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPGHNXASYGBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

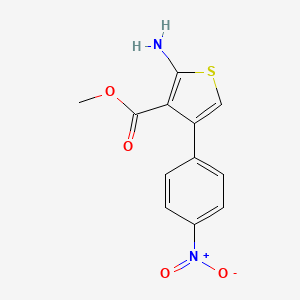

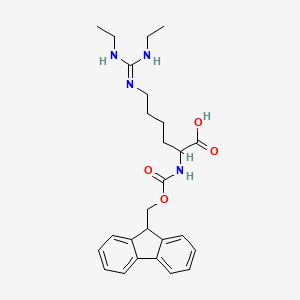

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)

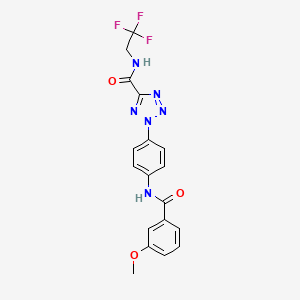

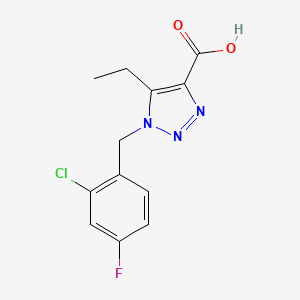

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)

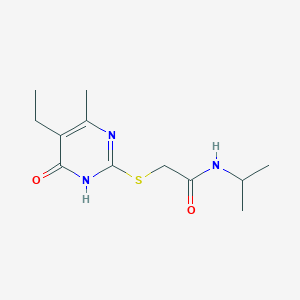

![2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2600247.png)

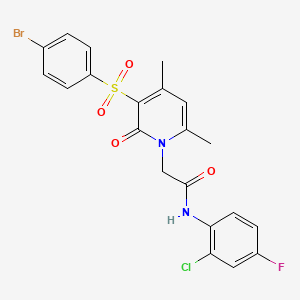

![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)